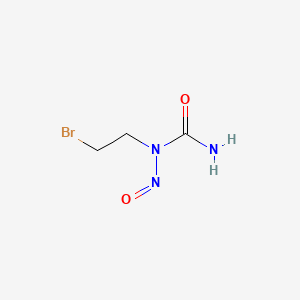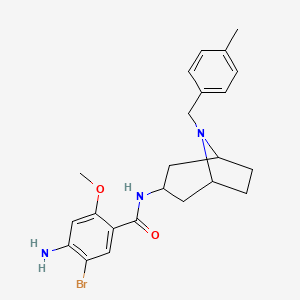
L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its bis(2-chloroethyl)amino functional group, which is a hallmark of nitrogen mustards, a class of cytotoxic agents used in chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
Aplicaciones Científicas De Investigación
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with similar DNA alkylating properties.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is unique due to its specific structure, which combines the cytotoxic bis(2-chloroethyl)amino group with the amino acid L-tyrosine, potentially offering targeted therapeutic effects .
Propiedades
Número CAS |
52616-30-5 |
|---|---|
Fórmula molecular |
C21H23Cl2N2NaO4 |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
Clave InChI |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)





![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)



![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)



